Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate
Description
Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 5-position and a 2,6-dimethylmorpholine-4-carbonyl substituent at the 3-position.
Properties
IUPAC Name |
methyl 3-(2,6-dimethylmorpholine-4-carbonyl)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-9-7-16(8-10(2)23-9)14(18)11-4-12(15(19)22-3)6-13(5-11)17(20)21/h4-6,9-10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWJUBJSXANTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386562 | |
| Record name | ST042058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-73-9 | |
| Record name | ST042058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 5-position of the benzene ring.
Acylation: The nitro-substituted methyl benzoate is then subjected to acylation with 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Oxidation: The methyl groups on the morpholine ring can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-aminobenzoate.
Substitution: 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoic acid.
Oxidation: Corresponding alcohols or ketones of the morpholine ring.
Scientific Research Applications
Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heterocyclic Benzoate Esters
The compound shares structural motifs with other benzoate esters bearing heterocyclic substituents. Key analogues are compared below:
Table 1: Structural and Commercial Comparison of Analogous Compounds
Key Observations:
Heterocycle Differences :
- The morpholine derivative (target compound) contains a six-membered oxygen- and nitrogen-containing ring with methyl groups at the 2 and 6 positions. This structure may enhance lipophilicity compared to the piperazine analogue .
- The piperazine derivative (CAS 65,193-1) includes a Boc-protected nitrogen, which could improve solubility in organic solvents but may reduce metabolic stability compared to the morpholine variant .
- The triazine derivative () features a triazine core with bromo and methoxy substituents, introducing strong electron-withdrawing effects that may alter reactivity in nucleophilic substitutions .
Substituent Position :
- The target compound’s substituents are at the 3- and 5-positions of the benzoate ring, whereas the piperazine analogue (CAS 65,193-1) has substituents at the 2- and 5-positions. This positional variance could affect steric interactions and binding affinities in biological systems.
Commercial Availability :
- The piperazine derivative is commercially available at a moderate price ($20.50/1g), suggesting established synthetic protocols . The morpholine and triazine analogues lack reported pricing, implying specialized or niche synthesis requirements.
Biological Activity
Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by:
- Methyl ester group
- Nitro group
- Morpholine derivative
These components contribute to its diverse pharmacological properties. The presence of the morpholine ring is particularly significant as it can influence the compound's interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
-
Antibacterial Activity :
- The compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have demonstrated low minimum inhibitory concentration (MIC) values, indicating potent activity against multidrug-resistant strains.
- For example, compounds structurally similar to this compound exhibited MIC values below 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
-
Enzyme Inhibition :
- It has been investigated for its ability to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription. Inhibition assays have revealed low nanomolar IC50 values against DNA gyrase and topoisomerase IV from E. coli, suggesting its potential as a dual inhibitor .
- The compound's structural features allow it to effectively bind to the ATP-binding site of these enzymes, enhancing its antibacterial efficacy.
-
Other Biological Activities :
- Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties, although further research is needed to substantiate these effects.
Synthesis
The synthesis of this compound typically involves multi-step processes including:
- Mannich Reaction : A common method where a morpholine derivative reacts with formaldehyde and an aromatic compound under acidic conditions.
- Purification Techniques : After synthesis, purification is often achieved through recrystallization or chromatography to ensure high purity levels.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Applications
This compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antibacterial agents.
- Research Tools : Used in studies investigating enzyme mechanisms and interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
